A Comprehensive Technical Guide to Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a pivotal heterocyclic building block in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 175205-91-1 .[1][2] This document elucidates the compound's critical role as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably the anti-cancer drug Sunitinib. We will delve into a detailed, field-proven synthetic protocol, an analysis of its physicochemical properties, and a discussion of its broader applications in drug discovery, providing a comprehensive resource for researchers in the field.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[3] Pyrrole derivatives have been successfully developed as anti-inflammatory, antibacterial, cholesterol-lowering, and anti-cancer agents. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for binding to biological targets such as protein kinases. Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a prime example of a highly functionalized pyrrole that serves as a versatile starting material for the synthesis of complex therapeutic agents.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for ensuring laboratory safety.
Table 1: Physicochemical Properties of Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
| Property | Value | Source(s) |
| CAS Number | 175205-91-1 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 160 °C | [4] |
| Boiling Point (Predicted) | 386.7±42.0 °C | [4] |
| Density (Predicted) | 1.209±0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in DMSO and methanol. | [5] |
| pKa (Predicted) | 15.37±0.50 | [4] |
| Storage | 2-8°C, stored under nitrogen | [1][4] |
Safety Profile
As with any chemical reagent, proper handling and safety precautions are paramount.
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
For a complete safety profile, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: A Detailed Protocol
The most common and efficient method for the synthesis of the title compound is through the Vilsmeier-Haack formylation of its precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8][9] The use of POCl₃ is critical as it activates the otherwise unreactive DMF to become a potent electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde.[8][10]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Step-by-Step Experimental Protocol
This protocol is a synthesized representation from established methodologies and should be adapted and optimized based on laboratory conditions.
Materials:
-
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in anhydrous DMF. The choice of DMF as a solvent is strategic as it also serves as a reagent. Cool the solution to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent and Formylation: Slowly add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise to the cooled solution via the dropping funnel, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent is exothermic.[11] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.[8] This step hydrolyzes the intermediate iminium salt and neutralizes the acidic byproducts.
-
Extraction: Dilute the quenched reaction mixture with water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer). The choice of solvent depends on the scale of the reaction and the desired purity.
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate as a white to off-white solid.[8]
Applications in Drug Discovery and Development
The primary and most significant application of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is as a crucial building block in the synthesis of the anticancer drug, Sunitinib.
The Central Role in Sunitinib Synthesis
Sunitinib (marketed as Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[5] It functions by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are implicated in tumor angiogenesis and proliferation.[5]
The synthesis of Sunitinib involves a condensation reaction between methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate and 5-fluoro-1,3-dihydro-2H-indol-2-one. The formyl group of the pyrrole intermediate is essential for this key carbon-carbon bond-forming reaction that links the two heterocyclic moieties of the final drug molecule.
Caption: Synthetic workflow for Sunitinib highlighting the role of the title compound.
Broader Potential in Medicinal Chemistry
The structural motif of a substituted pyrrole is a recurring feature in many kinase inhibitors. The 2,4-dimethyl-1H-pyrrole-3-carboxamide core, for which the title compound is a precursor, has been explored for the development of other potential anticancer agents. For instance, new derivatives bearing a benzimidazole moiety have shown promising antiproliferative activity against melanoma and breast cancer cell lines.[12]
Furthermore, pyrrole derivatives have been investigated as calcium channel modulators. While the title compound itself is not a direct modulator, its structural analogues have demonstrated activity as calcium channel activators, suggesting that this scaffold has potential for development in cardiovascular research.[13]
Conclusion
Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of high strategic importance in the field of medicinal chemistry and drug development. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an indispensable intermediate for the preparation of complex, biologically active molecules. Its central role in the synthesis of the life-saving cancer drug Sunitinib underscores its value. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for researchers and scientists working to advance the frontiers of drug discovery.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
- Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole derivatives. International Journal of Organic Chemistry, 3(2), 187-192.
- Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
- Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953).
-
Peninsula ChemSource. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview. Available from: [Link]
- Organic Syntheses.
-
Oakwood Chemical. Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]
- Jagtap, S. S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 96, 103660.
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953).
- Zhorov, B. S., et al. (1995). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of medicinal chemistry, 38(19), 3833–3847.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2013;18(1):1035-1051.
-
YouTube. Vilsmeier-Haack Reaction. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate [oakwoodchemical.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 4-FORMYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE | 175205-91-1 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
